3-(5-(1-(2-(ethylthio)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an azetidine ring, an oxadiazole ring, and a pyridinone ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms), an oxadiazole ring (a five-membered ring with two nitrogen and three oxygen atoms), and a pyridinone ring (a six-membered ring with one nitrogen and one oxygen atom) .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The azetidine ring might undergo reactions at the nitrogen atom, while the oxadiazole and pyridinone rings might undergo reactions at the nitrogen and oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the azetidine, oxadiazole, and pyridinone rings might influence its solubility, stability, and reactivity .Scientific Research Applications
Cytoprotective Antiulcer Activity
Compounds with intricate heterocyclic structures, including those similar to the specified compound, have been investigated for their potential cytoprotective and antiulcer activities. For instance, derivatives of pyrazol-1-yl pyrimidines have shown significant efficacy in inhibiting HCl-ethanol-induced and water-immersion stress-induced ulcers in rat models, indicating a potential for gastric mucosal protection and treatment of ulcers (Ikeda et al., 1996).
Neuroleptic and Antipsychotic Effects
Research on benzamides and pyrrolidinyl derivatives has revealed that these compounds can act as potent neuroleptics, offering promising avenues for the treatment of psychosis. Specifically, the synthesis and evaluation of compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have demonstrated significant antistereotypic activity without inducing catalepsy, which is a common side effect of many antipsychotic drugs (Iwanami et al., 1981).
Anticonvulsant Properties
The exploration of enaminone derivatives, particularly those based on isoxazole, has uncovered potent anticonvulsant properties. These compounds have been effective in anti-maximal electroshock (MES) models, showcasing their potential in the treatment of seizure disorders without elucidating a definitive mechanism of action, suggesting a novel therapeutic pathway for anticonvulsant drugs (Eddington et al., 2002).
Analgesic Effects Through Neuronal Nicotinic Acetylcholine Receptors
Studies on pyridyl ether compounds, including azetidinyl derivatives, have identified their role as analgesic agents acting through neuronal nicotinic acetylcholine receptors. These compounds have shown potent analgesic activity in various pain models, with specific enantiomers demonstrating reduced peripheral side effects. This suggests a targeted approach to pain management with minimized adverse effects (Holladay et al., 1998).
Role in Treating Compulsive Food Consumption
Research on orexin receptor antagonists has illuminated the potential role of compounds in modulating feeding behaviors, particularly in models of binge eating. By inhibiting orexin-1 receptor mechanisms, certain compounds have demonstrated efficacy in reducing compulsive food consumption without affecting standard food intake, indicating a novel therapeutic target for eating disorders with a compulsive component (Piccoli et al., 2012).
Future Directions
properties
IUPAC Name |
3-[5-[1-(2-ethylsulfanylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-2-27-15-8-4-3-6-13(15)19(25)23-10-12(11-23)18-21-16(22-26-18)14-7-5-9-20-17(14)24/h3-9,12H,2,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKWQWRMEINVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(1-(2-(ethylthio)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.